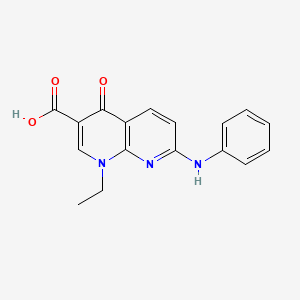
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. It is known for its potent antibacterial properties and is used primarily in the treatment of urinary tract infections. This compound is effective against a wide range of gram-negative bacteria, making it a valuable agent in the field of antimicrobial therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the condensation of 2-amino-1,8-naphthyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted aniline compounds. These products can have enhanced antibacterial properties or other beneficial characteristics .
Wissenschaftliche Forschungsanwendungen
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on bacterial DNA gyrase and its potential use in developing new antibacterial agents.
Medicine: Primarily used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, it prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This mechanism is similar to that of other quinolone antibiotics, making it a valuable tool in combating bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalidixic Acid: Another 1,8-naphthyridine with similar antibacterial properties.
Oxolinic Acid: A quinolone antibiotic with a similar mechanism of action.
Enoxacin: A fluoroquinolone with broader antibacterial activity
Uniqueness
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which allows for targeted inhibition of bacterial DNA gyrase. Its effectiveness against a wide range of gram-negative bacteria and its potential for modification through various chemical reactions make it a versatile and valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
72435-99-5 |
|---|---|
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
7-anilino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-10-13(17(22)23)15(21)12-8-9-14(19-16(12)20)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)(H,22,23) |
InChI-Schlüssel |
UCSHIPCVFWOAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


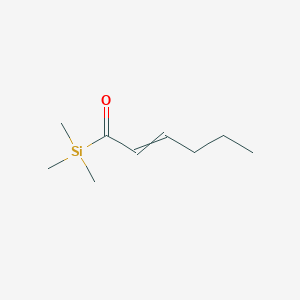
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
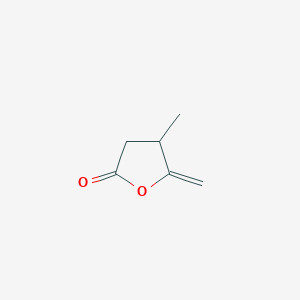
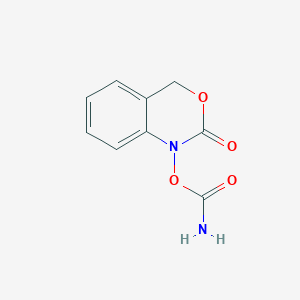
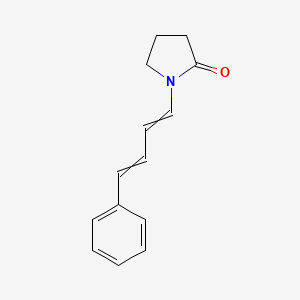
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
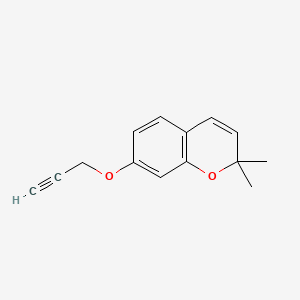
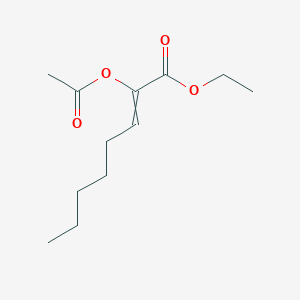
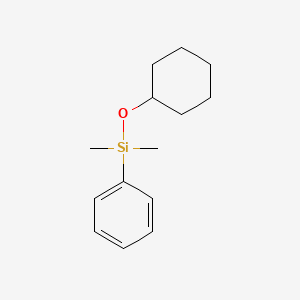
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
